5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)-
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Overview
Description
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a member of the β-lactam class of antibiotics, which are widely used to treat bacterial infections by inhibiting cell wall synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- involves multiple steps, starting from the preparation of the β-lactam ring. The key steps include:
Formation of the β-lactam ring: This is typically achieved through a cyclization reaction involving an amine and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thia and aza groups: These groups are incorporated through nucleophilic substitution reactions.
Attachment of the 3-chlorophenyl and cyclopentyl groups: These groups are introduced via acylation reactions using appropriate acyl chlorides.
Final steps: The final product is obtained by neutralizing the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC and NMR are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam chemistry and reaction mechanisms.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential as a broad-spectrum antibiotic.
Industry: Used in the development of new antibiotics and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar mechanism of action.
Cephalosporin: A β-lactam antibiotic with a broader spectrum of activity.
Carbapenem: A β-lactam antibiotic known for its resistance to β-lactamase enzymes.
Uniqueness
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- is unique due to its specific structural features, which confer enhanced stability and resistance to β-lactamase enzymes compared to other β-lactam antibiotics.
Properties
CAS No. |
143407-72-1 |
---|---|
Molecular Formula |
C20H20ClN2NaO4S |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H21ClN2O4S.Na/c1-11-10-28-17-14(16(24)23(17)15(11)18(25)26)22-19(27)20(7-2-3-8-20)12-5-4-6-13(21)9-12;/h4-6,9,14,17H,2-3,7-8,10H2,1H3,(H,22,27)(H,25,26);/q;+1/p-1/t14-,17-;/m1./s1 |
InChI Key |
KXEBLVMQMCRTGP-SATBOSKTSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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